4-(Piperazin-1-yl)isoquinoline dihydrochloride
Description
Properties
IUPAC Name |
4-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNXHAPQXOPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride
a. Nucleophilic Substitution and Cyclization Approach
The most common method involves the nucleophilic substitution of halogenated isoquinoline derivatives with piperazine, followed by salt formation with hydrochloric acid. This process is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with catalysts like potassium iodide or sodium iodide to accelerate the reaction.
- Reaction Conditions:
- Temperature: 80–120°C
- Solvent: DMF, ethanol, or isopropanol
- Catalyst: Potassium iodide or sodium iodide
- Reaction time: 18–24 hours
b. Chlorination and Cyclization of Isoquinoline Derivatives
Another route involves chlorination of isoquinoline followed by nucleophilic substitution with piperazine:
- Chlorination using phosphorus oxychloride (POCl₃) yields 4-chloroisoquinoline.
- Subsequent reaction with piperazine in refluxing ethanol or isopropanol produces the desired compound.
The free base obtained from these reactions is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, often under controlled pH conditions (pH 2–5). The salt is then isolated via filtration and dried under vacuum.
Industrial-Scale Preparation Methods
Large-scale synthesis typically employs batch reactions with optimized parameters to maximize yield and purity:
| Step | Reagents & Conditions | Purification Method | Notes |
|---|---|---|---|
| 1 | Isoquinoline derivative + piperazine | Reflux in ethanol or isopropanol | Catalyzed with KI or NaI |
| 2 | Reaction mixture heated at 80–120°C for 18–24 hours | Crystallization or filtration | Ensures high purity (>95%) |
| 3 | Treatment with HCl | Salt formation | Produces dihydrochloride salt |
Research Findings and Data
Research indicates that reaction temperature and molar ratios significantly influence yield and purity. For example, heating at 100°C with a molar excess of piperazine (1.2–1.5 equivalents) yields over 75% of the target compound with minimal impurities.
- Crystallization from ethanol or isopropanol is effective.
- Recrystallization from dilute HCl solutions enhances purity.
- Impurity removal is achieved through washing with organic solvents like dichloromethane or toluene.
c. Reaction Yields and Purity Data
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Nucleophilic substitution + salt formation | 70–80 | >95 | Standard laboratory method |
| Chlorination + substitution | 65–75 | >94 | Suitable for scale-up |
| Catalyzed reactions with KI/NaI | 75–85 | >96 | Optimized for industrial production |
Mechanistic Insights
The synthesis involves:
- Nucleophilic attack of piperazine on the isoquinoline halide or chlorinated intermediate.
- Cyclization or substitution to form the isoquinoline-piperazine linkage.
- Protonation with HCl to generate the dihydrochloride salt, stabilizing the compound and enhancing solubility.
Notes on Reaction Conditions and Optimization
- Temperature Control: Elevated temperatures (80–120°C) accelerate the reaction but require careful monitoring to prevent decomposition.
- Solvent Choice: Polar aprotic solvents like DMF or ethanol facilitate nucleophilic substitution.
- Catalysts: Metal halides like potassium iodide or sodium iodide significantly reduce reaction time and improve yield.
- pH Adjustment: Precise pH control during salt formation ensures high purity, typically in the range of pH 2–5.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Catalyst | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + salt formation | Isoquinoline halide + piperazine | DMF/Ethanol | KI/NaI | 18–24 hrs | 70–80% | >95% |
| Chlorination + substitution | Isoquinoline + POCl₃ + piperazine | Ethanol | None | 20–24 hrs | 65–75% | >94% |
| Industrial batch process | Isoquinoline derivatives + piperazine | Isopropanol | Metal halides | 18–20 hrs | 75–85% | >96% |
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .
Biology
- Anticancer Properties : Preliminary studies indicate that 4-(Piperazin-1-yl)isoquinoline dihydrochloride exhibits significant anticancer activity. It has been shown to inhibit certain kinases, impacting cell cycle regulation and apoptosis .
- Antimicrobial Activity : Research suggests potential antimicrobial properties, making it a candidate for developing new antibiotics .
Medicine
- Therapeutic Agent : The compound is being explored for its potential use in drug development, particularly as a therapeutic agent targeting various diseases. Its ability to interact with specific enzymes and proteins makes it a candidate for treating conditions like cancer and infections .
Molecular Interactions
This compound interacts with biomolecules through non-covalent interactions such as hydrogen bonding and ionic interactions. This interaction can alter the activity of enzymes, leading to significant changes in metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its potential as a drug candidate .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine-Isoquinoline Moieties
Table 1: Key Structural and Functional Comparisons
Functional Differences and Pharmacological Insights
Protein Kinase C (PKC) Inhibition: H7 exhibits high affinity for PKC, with 50% inhibition (IC₅₀) at 5.8 μM, significantly stronger than HA1004 (IC₅₀ > 40 μM) . Its sulfonamide group enhances binding to the kinase’s ATP pocket.
Antidepressant Activity :
- Compound 16 () demonstrates serotonin receptor (5-HT₁A) antagonism, achieving 27% yield in synthesis. Substitution with 2,3-dimethylphenyl enhances receptor affinity .
- Piperazine modifications in the target compound (e.g., alkylation or halogenation) could similarly influence CNS activity.
Structural Modifications and Solubility :
Biological Activity
4-(Piperazin-1-yl)isoquinoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoquinoline structure linked to a piperazine moiety, enhancing its solubility and biological activity. Its molecular formula is CHClN, and it is often used in the development of pharmaceutical agents.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest at specific phases.
- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown significant inhibition of microbial growth, suggesting potential applications in treating infections .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests that this compound may also exhibit neuroprotective effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, particularly those related to cancer progression.
- Enzyme Inhibition : By inhibiting enzymes such as acetylcholinesterase, it could influence neurotransmitter levels, impacting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The observed mechanism involved the downregulation of oncogenes and the upregulation of tumor suppressor genes .
- Antimicrobial Assay : In a study assessing antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against multidrug-resistant strains .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Piperazin-1-yl)-1H-indole dihydrochloride | Indole instead of isoquinoline | Potentially different biological activities |
| 4-Chloro-1-(piperazin-1-yl)isoquinoline | Chlorine substitution | May exhibit different pharmacological effects |
| 6-Piperazin-1-ylisoquinoline | Different position of piperazine | Variability in reactivity and biological effects |
These compounds illustrate the versatility of piperazine and isoquinoline derivatives, each presenting unique properties that may lead to diverse applications in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for 4-(Piperazin-1-yl)isoquinoline dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between isoquinoline derivatives (e.g., halogenated isoquinoline) and piperazine under basic conditions (e.g., potassium carbonate in DMF). Subsequent reduction and salt formation with HCl yield the dihydrochloride form. Optimization can be achieved via Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Statistical analysis of reaction parameters (e.g., ANOVA) helps identify optimal conditions for yield (>75%) and purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) for purity assessment, H/C NMR for structural confirmation (e.g., piperazine NH signals at δ 2.5–3.5 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Impurity profiling should reference pharmacopeial standards for related piperazine derivatives (e.g., chlorinated by-products) .
Q. What environmental factors influence the stability of this compound during storage and experiments?
- Methodological Answer : Stability studies should evaluate degradation under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis can identify hydrolysis or oxidation products. Store in airtight containers with desiccants at –20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For receptor-binding studies, control for variables like buffer composition (e.g., divalent cations affecting ligand-receptor interactions) and cell membrane integrity. Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish assay-specific artifacts from true biological effects .
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel derivatization reactions?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict nucleophilic/electrophilic sites on the isoquinoline ring. Pair computational predictions with experimental validation via small-scale reactions (e.g., Suzuki coupling at predicted reactive positions) .
Q. How can impurity profiles be systematically controlled during scale-up synthesis of this compound?
- Methodological Answer : Implement Process Analytical Technology (PAT) to monitor intermediates in real-time (e.g., in-situ FTIR for nitro-group reduction). Use preparative HPLC to isolate and characterize major by-products (e.g., N-oxide derivatives). Adjust purification protocols (e.g., recrystallization solvent polarity) based on impurity solubility data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
